(1S,5R)-3-[(2-methoxyphenyl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S,5R)-3-[(2-methoxyphenyl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one is a useful research compound. Its molecular formula is C19H23N3O2S and its molecular weight is 357.5 g/mol. The purity is usually 95%.
The exact mass of the compound (1S*,5R*)-3-(2-methoxybenzyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one is 357.15109816 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sigma Receptor Ligands and Cytotoxic Activity Research on compounds structurally related to (1S*,5R*)-3-(2-methoxybenzyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one has demonstrated significant applications in the field of medicinal chemistry, particularly in the synthesis of bicyclic σ receptor ligands with potential cytotoxic activities. These compounds have been explored for their high affinity towards σ1 receptors and their ability to inhibit cell growth in various human tumor cell lines, including lung cancer. At a concentration of 20 µM, these compounds showed a complete halt in cell growth for the small cell lung cancer cell line A-427, indicating a potential therapeutic target. The IC50 values of these compounds are comparable to established antitumor drugs like cisplatin and oxaliplatin, suggesting their significance in cancer research and therapy (Geiger et al., 2007).
Antibacterial and Cytotoxic Studies Another research application involves the synthesis and study of p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene-silver complexes. These complexes have shown high antibacterial activity against both Gram-negative and Gram-positive bacteria, such as Escherichia coli and Staphylococcus aureus. Preliminary in vitro testing for cytotoxicity on Caki-1 cell lines revealed promising IC50 values, indicating potential applications in antibacterial treatments and cancer therapy (Patil et al., 2010).
Imaging and Diagnostic Applications Compounds structurally related to the chemical have also found applications in imaging, particularly in positron emission tomography (PET) for imaging α7-nicotinic acetylcholine receptors (α7-nAChRs). These derivatives demonstrate high binding affinities and selectivity for α7-nAChRs, offering a promising avenue for neuroimaging and the study of neurological diseases (Gao et al., 2013).
Properties
IUPAC Name |
(1S,5R)-3-[(2-methoxyphenyl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-24-18-5-3-2-4-14(18)8-21-9-15-6-7-17(11-21)22(19(15)23)10-16-12-25-13-20-16/h2-5,12-13,15,17H,6-11H2,1H3/t15-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJQTXHWZNTTHA-DOTOQJQBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CC3CCC(C2)N(C3=O)CC4=CSC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CN2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CSC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.